molecular formula C14H17N3O4S B2433878 3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 926205-65-4

3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid

Cat. No. B2433878
M. Wt: 323.37
InChI Key: ATSRJEPDHYZLQW-UHFFFAOYSA-N
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Description

3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid, also known as MK-886, is a potent inhibitor of 5-lipoxygenase activating protein (FLAP). It is a member of the pyrazole class of compounds and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Structural Analysis and Synthesis

  • Kumarasinghe, Hruby, and Nichol (2009) conducted a study on the synthesis of 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, emphasizing the importance of single-crystal X-ray analysis for unambiguous structure determination. They highlighted the complexity of regiospecific synthesis and the extensive use of hydrogen bonding in the compounds' structures (Kumarasinghe, Hruby, & Nichol, 2009).

Medicinal Chemistry and Biological Activity

  • Al-Smaisim (2012) explored the synthesis and biological activity of new pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole. These compounds showed significant antibacterial activity, contributing to the field of medicinal chemistry (Al-Smaisim, 2012).
  • Aly and El-Mohdy (2015) discussed the modification of poly vinyl alcohol/acrylic acid hydrogels using various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. The study highlighted the enhanced thermal stability and potential medical applications due to the hydrogels' improved antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Catalysis and Chemical Reactions

  • Tayebi, Baghernejad, Saberi, and Niknam (2011) demonstrated the use of sulfuric acid derivatives as recyclable catalysts for condensation reactions involving pyrazole compounds. Their study showed high yields and the ability to reuse the catalyst multiple times, indicating efficiency and sustainability in chemical synthesis (Tayebi et al., 2011).

properties

IUPAC Name

3-[3,5-dimethyl-1-(4-sulfamoylphenyl)pyrazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-13(7-8-14(18)19)10(2)17(16-9)11-3-5-12(6-4-11)22(15,20)21/h3-6H,7-8H2,1-2H3,(H,18,19)(H2,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSRJEPDHYZLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid

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